molecular formula C9H7F3O4S B3363039 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid CAS No. 1016827-86-3

4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid

Cat. No.: B3363039
CAS No.: 1016827-86-3
M. Wt: 268.21 g/mol
InChI Key: OOORQZCICWDOMP-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid is a chemical compound with the molecular formula C9H7F3O4S and a molecular weight of 268.21 g/mol . This compound is characterized by the presence of a trifluoroethanesulfonyl group attached to a benzoic acid moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the trifluoroethanesulfonyl group into target molecules.

    Biology: The compound is used in biochemical studies to investigate the effects of trifluoroethanesulfonyl groups on biological systems.

    Medicine: Research is ongoing to explore the potential therapeutic applications of derivatives of this compound.

    Industry: The compound is used in the development of new materials and chemical processes.

Safety and Hazards

This compound is considered hazardous and precautions should be taken when handling it. Specific hazard statements include H302, H312, H315, H318, H332, and H335 . These indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid typically involves the reaction of 4-carboxybenzenesulfonyl chloride with trifluoroethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases such as triethylamine, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid involves its ability to interact with various molecular targets and pathways. The trifluoroethanesulfonyl group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(2,2,2-Trifluoroethyl)benzoic acid: Similar structure but lacks the sulfonyl group.

    4-(2,2,2-Trifluoroethanesulfonyl)phenol: Similar structure but with a phenol group instead of a carboxylic acid group.

Uniqueness

4-(2,2,2-Trifluoroethanesulfonyl)benzoic acid is unique due to the presence of both the trifluoroethanesulfonyl and benzoic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-(2,2,2-trifluoroethylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4S/c10-9(11,12)5-17(15,16)7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOORQZCICWDOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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